molecular formula C17H18ClN3O2 B5902439 N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide

N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide

Cat. No. B5902439
M. Wt: 331.8 g/mol
InChI Key: JRECTBRNUXMLHI-UHFFFAOYSA-N
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Description

N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide, commonly known as CEP-33779, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

CEP-33779 inhibits the NF-κB pathway by targeting the upstream kinase IKKβ, which phosphorylates the inhibitor of κB (IκB) protein, leading to its degradation and subsequent activation of NF-κB. CEP-33779 binds to a specific site on IKKβ, preventing its activation and subsequent phosphorylation of IκB. This results in the inhibition of NF-κB activation and downstream signaling.
Biochemical and Physiological Effects
CEP-33779 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy. In immune cells, it inhibits the production of pro-inflammatory cytokines and chemokines, and promotes the production of anti-inflammatory cytokines. It also reduces inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

CEP-33779 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied and its mechanism of action is well understood. It has also been shown to have potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of CEP-33779. One direction is the development of more potent and selective inhibitors of the NF-κB pathway. Another direction is the investigation of the potential therapeutic applications of CEP-33779 in other diseases, such as Alzheimer's disease and cardiovascular disease. In addition, the combination of CEP-33779 with other drugs or therapies could be explored to enhance its effectiveness. Finally, the development of more effective formulations of CEP-33779 could improve its bioavailability and solubility, making it more suitable for in vivo use.

Synthesis Methods

CEP-33779 is synthesized through a multi-step process starting from 2-chloropyridine. The first step involves the reaction of 2-chloropyridine with 2-amino-5-chlorobenzamide to form N-(2-chloro-5-chlorobenzoyl)pyridin-2-amine. This intermediate is then reacted with diethylamine and carbon dioxide to form N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide, the final product.

Scientific Research Applications

CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the NF-κB pathway, a key signaling pathway involved in the regulation of immune and inflammatory responses. In cancer, NF-κB activation has been implicated in tumor growth, invasion, and metastasis. CEP-33779 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation and autoimmune disorders, NF-κB activation has been implicated in the production of pro-inflammatory cytokines and chemokines. CEP-33779 has been shown to inhibit the production of these inflammatory mediators in various cell types, including macrophages and dendritic cells. It has also been shown to ameliorate inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.

properties

IUPAC Name

N-[2-chloro-5-(diethylcarbamoyl)phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-3-21(4-2)17(23)12-8-9-13(18)15(11-12)20-16(22)14-7-5-6-10-19-14/h5-11H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRECTBRNUXMLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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